Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Description
Properties
IUPAC Name |
2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZLMPDWYWUECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541230 | |
| Record name | Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102064-36-8 | |
| Record name | Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Dehydration
Polyphosphoric acid (PPA) catalyzes the dehydration of amino alcohols to form the tricyclic core. A representative procedure involves heating 5,6,6a,7,8,9-hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine in PPA at 100°C for 1 hour , yielding the target compound with 52–69% isolated yields . The reaction proceeds via protonation of the hydroxyl group, followed by elimination and cyclization (Figure 1).
Table 1: Acid-Catalyzed Dehydration Conditions
Base-Mediated Cyclization
Alternative routes employ sodium bicarbonate or hydroxide to facilitate cyclization. For example, refluxing quaternary salts derived from 6-azaindole carboxylic acid in aqueous NaHCO₃ generates the pyridopyrrolopyrazinone framework with 75–85% yields . This method minimizes side reactions, enhancing regioselectivity.
Condensation Strategies
Condensation reactions between heterocyclic amines and carbonyl compounds offer modular access to the target scaffold.
Chichibabin Quaternization-Cyclization
The Chichibabin reaction enables the construction of the pyrrolo[1,2-a]pyrazine core. Reacting methoxy-methylpyrazines with α-haloketones like bromoacetone forms quaternary salts, which undergo base-induced cyclization. For instance, 1-methoxy-7-methylpyrrolo[1,2-a]pyrazine cyclizes in dilute NaHCO₃ to yield 7-methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Figure 2).
Table 2: Chichibabin Reaction Parameters
EDCI-Mediated Coupling
Carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate dimerization of carboxylic acid derivatives. A protocol from MDPI involves reacting 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acids with EDCI and 4-dimethylaminopyridine (DMAP) in anhydrous THF, producing bispyridopyrrolopyrazinediones in 48–72% yields .
Hydrogenation and Reduction
Catalytic hydrogenation serves dual roles: reducing unsaturated bonds and deprotecting intermediates.
Palladium-Catalyzed Hydrogenation
Hydrogenating ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates over 10% Pd/C in ethanol selectively reduces nitro groups while preserving the heterocyclic core, achieving 85% yields . This step is critical for generating amine precursors for subsequent cyclization.
Table 3: Hydrogenation Conditions
| Substrate | Catalyst | Solvent | Pressure (atm) | Yield (%) |
|---|---|---|---|---|
| Ethyl pyrrolopyridine carboxylates | Pd/C | EtOH | 1 | 85 |
| Nitro-substituted intermediates | Raney Ni | MeOH | 3 | 78 |
Solvent and Temperature Optimization
Reaction efficiency heavily depends on solvent polarity and temperature.
Solvent Effects
Thermal Profiles
-
Cyclization : Optimal at 80–100°C , balancing reaction rate and decomposition.
-
Condensation : Proceeds efficiently at room temperature over 48 hours, minimizing side reactions.
Spectroscopic Characterization
Post-synthetic analysis ensures structural fidelity and purity.
NMR Spectroscopy
Mass Spectrometry
Challenges and Limitations
Despite advances, several hurdles persist:
-
Low solubility : Hinders NMR characterization, necessitating alternative techniques like IR.
-
Side reactions : Over-cyclization or decomposition at elevated temperatures reduces yields.
-
Catalyst costs : Pd/C and EDCI increase production expenses, limiting scalability.
Emerging Methodologies
Recent innovations aim to address these limitations:
Chemical Reactions Analysis
Acid-Catalyzed Cyclization and Rearrangement
Polyphosphoric Acid (PPA) is critical for dehydrative cyclization:
- Treatment of amino alcohol precursors (e.g., (S)-5,6,6a,7,8,9-hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine) with PPA at 100°C induces cyclization, forming the target compound in moderate yields (52–69%) .
Hydrogenation and Reduction Reactions
Catalytic Hydrogenation :
- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates (9c , 9d ) undergo hydrogenation over 10% Pd/C in ethanol, yielding hexahydro derivatives (85% yield). This step is crucial for reducing double bonds in the pyrrolo-pyrazine system .
Functionalization and Derivatization
The compound’s reactivity allows for further modifications:
- Alkylation/Acylation :
Reaction with chloroacetonitrile or acetic anhydride introduces alkyl/acyl groups at reactive positions (e.g., C-3 or C-6), enhancing pharmacological properties . - Oxidation :
Osmium tetroxide-mediated oxidation of vinyl groups generates diols, which are further cleaved with NaIO₄ to yield aldehydes (e.g., 138 ) .
Key Data Tables
Mechanistic Insights
- Cyclization : EDCI activates carboxylic acids to form reactive intermediates, enabling intramolecular amide bond formation .
- Rearrangement : Acid catalysts (TFA) protonate pyridinyloxy intermediates, facilitating Smiles rearrangement via a six-membered transition state .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that modifications to the core structure can enhance their activity against various cancer cell lines.
- Case Study : A study published in the Journal of Organic Chemistry reported on a series of synthesized derivatives that showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrido ring improved potency.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A publication in the Chemical & Pharmaceutical Bulletin highlighted the synthesis of pyrido derivatives that exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli . The results suggested that the presence of specific functional groups plays a crucial role in enhancing antimicrobial efficacy.
This compound serves as an important building block in organic synthesis due to its versatile reactivity. It can undergo various transformations including cyclization and functionalization.
Mechanism of Action
The mechanism of action of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular modeling studies suggest that this compound can bind to active sites of enzymes, thereby affecting their activity .
Comparison with Similar Compounds
Key Structural Analogues and Their Features
Mechanistic and Functional Divergences
- Antimicrobial Activity : this compound’s fully aromatic system may enhance π-π stacking with microbial enzymes, whereas hydrogenated analogues (e.g., hexahydro forms) rely on hydrophobic interactions .
- Neuroprotection: Pyrrolo-pyrazinones with reduced ring strain (e.g., hexahydro derivatives) show superior neuroprotective effects due to improved bioavailability .
- Receptor Specificity : Substituents like ethyl carboxylates or thiazole rings modulate selectivity (e.g., 5-HT3 vs. kinase targets) .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one | Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one |
|---|---|---|---|
| Molecular Formula | C₁₀H₇N₃O | C₇H₁₂N₂O | C₇H₁₂N₂O |
| Aromaticity | Fully aromatic | Partially saturated | Partially saturated |
| Key Functional Groups | Pyrazinone, pyridine | Pyrazinone, piperidine | Pyrazinone, pyrrolidine |
Biological Activity
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.
Structural Characteristics
This compound consists of a fused ring system comprising pyridine, pyrrole, and pyrazine moieties. Its molecular formula is C₁₀H₇N₃O with a molecular weight of 185.18 g/mol . The structural complexity of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Molecular modeling studies suggest that the compound can bind effectively to active sites of enzymes, modulating their activity. This interaction may lead to various pharmacological effects, including cytotoxicity against cancer cells and antimicrobial action .
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxicity of related pyrrolo compounds on human adenocarcinoma-derived cell lines (LoVo for colon cancer, SK-OV-3 for ovarian cancer, and MCF-7 for breast cancer). The results indicated a dose-dependent cytotoxicity with the highest anti-tumor activity observed in certain derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | LoVo | 15 |
| 2c | SK-OV-3 | 20 |
| 5f | MCF-7 | 25 |
These findings suggest that derivatives of this compound could be developed as potential anticancer agents.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Research indicates that it possesses activity against various bacteria and fungi:
- Study Findings : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
| A. niger | 40 |
These results highlight the potential of this compound as an antimicrobial agent .
Comparative Analysis with Similar Compounds
When compared to other heterocyclic compounds like Pyrrolo[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine, this compound stands out due to its unique combination of structural elements that confer distinct chemical and biological properties.
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| Pyrrolo[2,3-b]pyridine | Moderate | High |
| Pyrazolo[3,4-b]pyridine | Low | High |
Q & A
Q. Q1. What are the established synthetic routes for Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one?
The compound can be synthesized via:
- Propargylamine addition and cyclization : Reacting 2-(acylethynyl)pyrroles with propargylamine, followed by Cs₂CO₃-catalyzed intramolecular cyclization to form the pyrrolo[1,2-a]pyrazine core .
- Tandem iminium cyclization and Smiles rearrangement : Using pyridinyloxyacetaldehyde and primary amines with TFA (for aromatic amines) or TiCl₄ (for aliphatic amines) as catalysts .
Methodological Tip: Optimize reaction time and catalyst loading to improve yield. Monitor intermediates via TLC or HPLC.
Q. Q2. What biological activities are reported for this scaffold?
Key activities include:
- Antibiofilm effects : Derivatives inhibit S. aureus, E. coli, and P. aeruginosa biofilm formation .
- Vascular smooth muscle relaxation : Certain tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines reduce aortic muscle tension but show weak antihypertensive effects .
- Antibiotic activity : Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives (e.g., from Bacillus tequilensis) exhibit efficacy against multidrug-resistant Staphylococcus aureus .
Methodological Tip: Use MIC assays for antimicrobial screening and ex vivo aortic ring models for vascular activity.
Q. Q3. How is structural characterization performed for this compound?
- Spectroscopy : NMR (¹H/¹³C) for regioselectivity confirmation (e.g., distinguishing pyrido[2,3-e] vs. [3,2-e] isomers) , FT-IR for functional group analysis, and GC-MS for purity assessment .
- X-ray crystallography : Resolve ambiguities in fused-ring systems .
Methodological Tip: Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid proton exchange interference .
Advanced Research Questions
Q. Q4. How can regioselectivity challenges in heterocyclization be addressed?
- Substituent-directed cyclization : Electron-donating groups on precursors guide cyclization to specific positions (e.g., 3-amino pyridine derivatives favor pyrido[2,3-e] isomers) .
- Catalyst tuning : TiCl₄ enhances cyclization efficiency for aliphatic amines via Lewis acid activation .
Methodological Tip: Perform DFT calculations to predict transition states and optimize regioselectivity.
Q. Q5. How do structural modifications influence pharmacological activity?
- Substituent effects : Introducing a 4-pyridinylmethyl group enhances antihypertensive activity but reduces vascular relaxation, while 2,6-dimethoxyphenyl groups show the inverse .
- Scaffold rigidity : Hydrogenation of the pyrazine ring (e.g., hexahydro derivatives) improves metabolic stability but may reduce antimicrobial potency .
Methodological Tip: Use molecular docking to correlate substituent effects with target binding (e.g., PARP or biofilm-related proteins) .
Q. Q6. How to resolve contradictions in biological data across studies?
- Case example : In vascular studies, compounds with strong muscle relaxation (e.g., 10 and 19) lack antihypertensive efficacy, while potent antihypertensives (e.g., 12 and 13) show weak ex vivo activity .
- Resolution strategies :
- Evaluate pharmacokinetic factors (e.g., bioavailability, tissue penetration).
- Use in vivo models (e.g., spontaneously hypertensive rats) to validate ex vivo findings.
Methodological Tip: Cross-reference in vitro potency with ADMET profiles to explain discrepancies.
Q. Q7. What advanced methodologies are used to diversify the core scaffold?
- Domino reactions : Combine vinyl azides and alkynes for one-pot pyrrolo[1,2-a]pyrazine synthesis .
- Asymmetric catalysis : Employ chiral catalysts (e.g., Fe₃O4@SiO₂-OSO₃H) for enantioselective multicomponent reactions .
Methodological Tip: Screen solvent polarity (e.g., water vs. DMF) to control reaction pathways and byproduct formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
